In Vivo Body Weight Preservation vs. Doxorubicin
In a direct head-to-head comparison in a NOD/SCID mouse xenograft model of oral squamous cell carcinoma, NSC745885 (2 mg/kg/d i.p. for 10 days) achieved tumor growth inhibition comparable to doxorubicin at the same dose, as measured by final tumor weight (no significant difference between groups, n=9) [1]. However, NSC745885 exhibited markedly superior safety: 0% mortality at day 11 vs. 50% mortality in the doxorubicin-treated group (n=10) [1]. Body weights of doxorubicin-treated mice significantly decreased from day 3 to day 11 compared to NSC745885-treated mice [1]. Histological analysis revealed acute endomyocarditis with myocyte necrosis in doxorubicin-treated hearts, whereas no significant cardiac changes were observed with NSC745885 [1].
| Evidence Dimension | In vivo survival and toxicity at efficacious dose |
|---|---|
| Target Compound Data | NSC745885: 0% mortality at day 11, no body weight loss, no cardiotoxicity (2 mg/kg/d i.p., 10 days) |
| Comparator Or Baseline | Doxorubicin: 50% mortality at day 11, significant body weight loss, acute endomyocarditis with myocyte necrosis (2 mg/kg/d i.p., 10 days) |
| Quantified Difference | NSC745885 survival: 100% vs. Doxorubicin: 50%; NSC745885 exhibits comparable anti-tumor efficacy without cardiotoxicity |
| Conditions | NOD/SCID mice bearing SAS oral squamous cell carcinoma xenografts; i.p. administration |
Why This Matters
This demonstrates that NSC745885 can achieve the same therapeutic efficacy as the standard anthracycline doxorubicin while eliminating the dose-limiting cardiotoxicity that restricts clinical use, making it a superior candidate for in vivo cancer models.
- [1] Chen YW, Huang HS, Shieh YS, Ma KH, Huang SH, Hueng DY, Sytwu HK, Lin GJ. A novel compound NSC745885 exerts an anti-tumor effect on tongue cancer SAS cells in vitro and in vivo. PLoS One. 2014 Aug 15;9(8):e104703. View Source
